

N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Benzoyl-4-perhydroazepinone**

Cat. No.: **B112002**

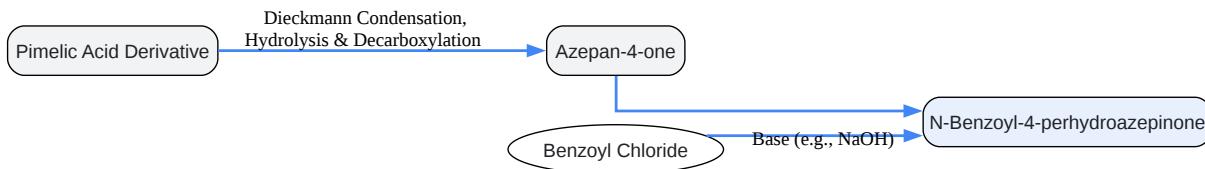
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **N-Benzoyl-4-perhydroazepinone**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.

Synthesis of N-Benzoyl-4-perhydroazepinone

The synthesis of **N-Benzoyl-4-perhydroazepinone** is a two-step process commencing with the formation of the core heterocyclic structure, azepan-4-one, followed by its N-benzoylation.


Step 1: Synthesis of Azepan-4-one (4-Perhydroazepinone)

The precursor, azepan-4-one, is synthesized via a Dieckmann condensation of a diester followed by hydrolysis and decarboxylation. A common route involves the use of pimelic acid derivatives.

Step 2: N-Benzoylation of Azepan-4-one

The secondary amine of the azepan-4-one ring is acylated using benzoyl chloride in the presence of a base to yield the final product, **N-Benzoyl-4-perhydroazepinone**. The Schotten-

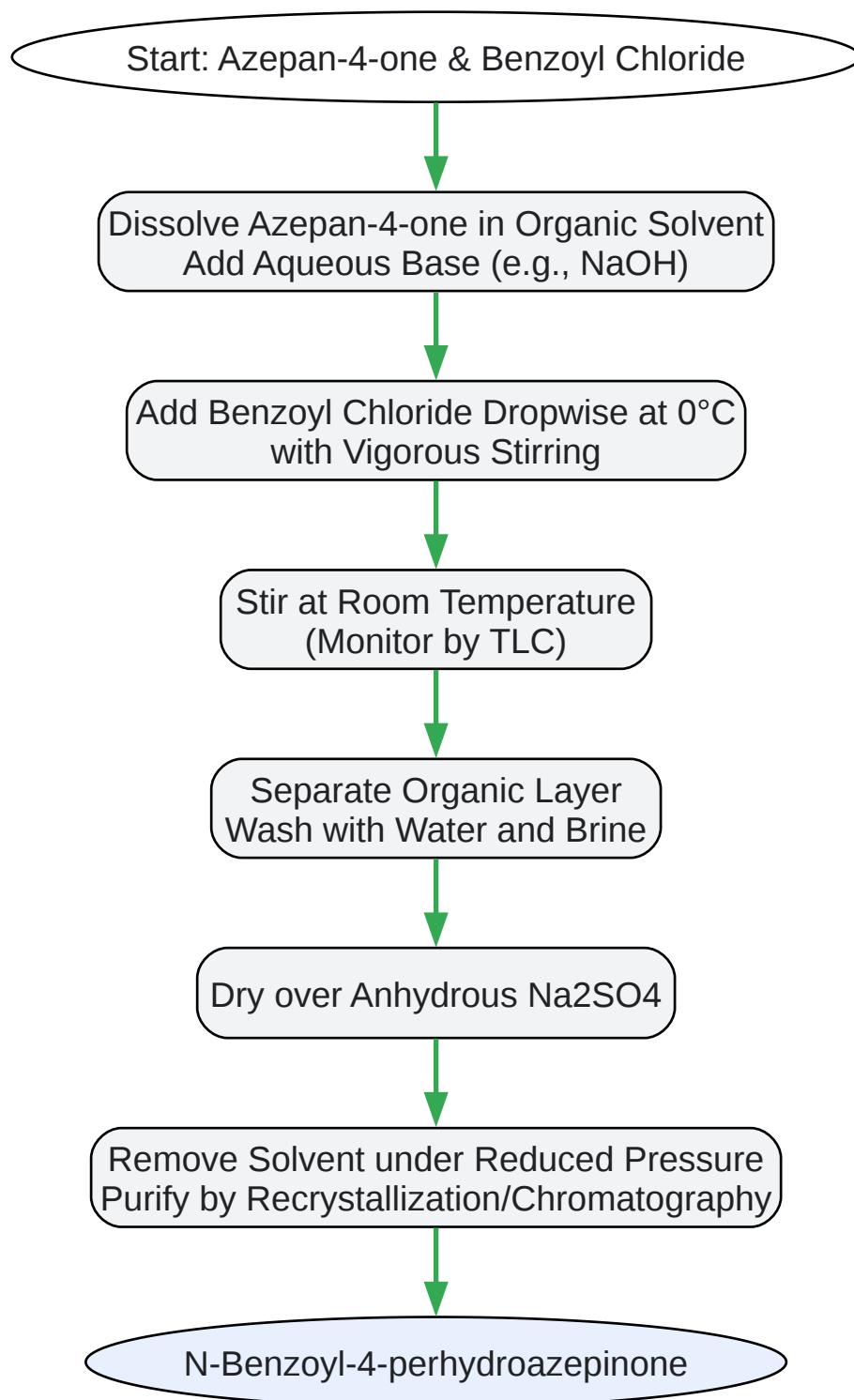
Baumann reaction is a widely used method for this transformation, offering good yields and straightforward purification.[1][2][3][4][5]

[Click to download full resolution via product page](#)

SCHEME 1: Synthetic pathway for **N-Benzoyl-4-perhydroazepinone**.

Experimental Protocols

Synthesis of Azepan-4-one


A representative protocol is described below. Researchers should consult relevant literature for optimization and safety precautions.

- **Dieckmann Condensation:** A suitable pimelic acid diester (e.g., diethyl pimelate) is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to effect cyclization to the corresponding β -keto ester.
- **Hydrolysis and Decarboxylation:** The resulting cyclic β -keto ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to promote decarboxylation, yielding azepan-4-one. The product is typically purified by distillation or chromatography.

Synthesis of N-Benzoyl-4-perhydroazepinone (Schotten-Baumann Conditions)[2][3]

- **Dissolution:** Azepan-4-one (1.0 eq) is dissolved in a suitable organic solvent, such as dichloromethane or diethyl ether. An aqueous solution of a base, typically 10% sodium hydroxide, is added to form a biphasic mixture.[2]

- **Addition of Benzoyl Chloride:** The mixture is cooled in an ice bath, and benzoyl chloride (1.1 eq) is added dropwise with vigorous stirring.
- **Reaction:** The reaction is allowed to proceed with continued stirring for a specified period, often monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford **N-Benzoyl-4-perhydroazepinone** as a solid.

[Click to download full resolution via product page](#)**FIGURE 1:** General experimental workflow for the N-benzoylation step.

Characterization Data

The structural confirmation of **N-Benzoyl-4-perhydroazepinone** is achieved through a combination of spectroscopic techniques. The following tables summarize the key characterization data.

Physical and Analytical Data

Property	Value
Molecular Formula	$C_{13}H_{15}NO_2$
Molecular Weight	217.26 g/mol
Appearance	White to off-white solid
Melting Point	Not explicitly reported, requires experimental determination
HRMS (EI)	Calcd. for $C_{13}H_{15}NO_2$ [M] ⁺ : 217.1103, Found: (Requires experimental data)

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[6]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 (tentative)	m	5H	Aromatic protons (benzoyl group)
~ 3.8 (tentative)	t	2H	-N-CH ₂ - adjacent to carbonyl
~ 3.5 (tentative)	t	2H	-N-CH ₂ -
~ 2.6 (tentative)	t	2H	-CO-CH ₂ - adjacent to nitrogen
~ 2.4 (tentative)	t	2H	-CO-CH ₂ -
~ 1.9 (tentative)	m	2H	-CH ₂ -

Note: The chemical shifts are estimated based on related structures and require experimental verification. The complexity of the spectrum may be influenced by conformational isomers.

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)[6]

Chemical Shift (δ , ppm)	Assignment
~ 210 (tentative)	$\text{C}=\text{O}$ (ketone)
~ 170 (tentative)	$\text{C}=\text{O}$ (amide)
~ 135 (tentative)	Aromatic C (quaternary)
~ 130-127 (tentative)	Aromatic CH
~ 45-50 (tentative)	-N-CH ₂ -
~ 35-40 (tentative)	-CO-CH ₂ -
~ 25-30 (tentative)	-CH ₂ -

Note: The chemical shifts are estimated and require experimental confirmation.

Table 3: Infrared (IR) Spectroscopic Data (KBr)[6]

Wavenumber (cm^{-1})	Assignment
~ 3060	C-H stretch (aromatic)
~ 2930, 2860	C-H stretch (aliphatic)
~ 1710	$\text{C}=\text{O}$ stretch (ketone)
~ 1630	$\text{C}=\text{O}$ stretch (amide, "Amide I" band)
~ 1580, 1450	$\text{C}=\text{C}$ stretch (aromatic)
~ 1420	C-N stretch
~ 710	C-H bend (monosubstituted benzene)

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
217	$[M]^+$ (Molecular ion)
105	$[C_6H_5CO]^+$ (Benzoyl cation) - characteristic fragment
77	$[C_6H_5]^+$ (Phenyl cation)

Note: Fragmentation patterns are predicted and require experimental verification.

Conclusion

This technical guide outlines a reliable synthetic route to **N-Benzoyl-4-perhydroazepinone** and provides a comprehensive, albeit partially predictive, summary of its characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further investigation and application of this compound. Experimental verification of the predicted data is recommended for rigorous scientific reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [N-Benzoyl-4-perhydroazepinone: A Comprehensive Technical Guide to Synthesis and Characterization]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b112002#n-benzoyl-4-perhydroazepinone-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com